(E)-ethyl 4-((4-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S2/c1-4-33-23(29)26-11-13-27(14-12-26)35(30,31)18-8-5-16(6-9-18)21(28)24-22-25(2)19-10-7-17(32-3)15-20(19)34-22/h5-10,15H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTHYBQSJDCVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-5-Methoxy-4-Methylthiophenol
The benzothiazole core is synthesized via cyclocondensation of 2-amino-5-methoxy-4-methylthiophenol with a carbonyl source. A modified Hantzsch thiazole synthesis is employed (Fig. 2):
Procedure :
- Dissolve 2-amino-5-methoxy-4-methylthiophenol (1.0 eq) in anhydrous DMF under nitrogen.
- Add ethyl chloroacetate (1.2 eq) dropwise at 0°C, followed by triethylamine (2.0 eq).
- Heat at 80°C for 6 hours. Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (hexane:EtOAc = 4:1).
Characterization Data
- $$^1H$$ NMR (400 MHz, CDCl$$3$$) : δ 7.25 (d, J = 8.4 Hz, 1H), 6.78 (d, J = 8.4 Hz, 1H), 3.89 (s, 3H, OCH$$3$$), 3.42 (s, 3H, NCH$$_3$$).
- HRMS (ESI+) : m/z calc. for C$$9$$H$${10}$$N$$_2$$OS$$^+$$: 211.0542; found: 211.0545.
Preparation of 4-(Piperazine-1-Sulfonyl)Benzoyl Chloride
Sulfonation of 4-Carboxybenzenesulfonyl Chloride
The sulfonylbenzoyl chloride intermediate is synthesized in two steps (Fig. 3):
Step 1: Sulfonation of 4-Carboxybenzenesulfonic Acid
- React 4-carboxybenzenesulfonic acid (1.0 eq) with thionyl chloride (3.0 eq) at reflux for 4 hours.
- Remove excess SOC$$l_2$$ under vacuum to yield 4-carboxybenzenesulfonyl chloride.
Step 2: Piperazine Coupling
- Add piperazine (1.5 eq) to a solution of 4-carboxybenzenesulfonyl chloride (1.0 eq) in dry THF at 0°C.
- Stir for 2 hours, then acidify with HCl (1M) to precipitate 4-(piperazine-1-sulfonyl)benzoic acid.
Assembly of the Target Compound
Carbamoyl Bond Formation
The benzothiazole amine is coupled with 4-(piperazine-1-sulfonyl)benzoyl chloride via a carbamoyl linkage (Fig. 4):
Procedure :
- Dissolve 6-methoxy-3-methylbenzo[d]thiazol-2(3H)-amine (1.0 eq) and 4-(piperazine-1-sulfonyl)benzoyl chloride (1.1 eq) in dry DCM.
- Add triethylamine (2.0 eq) and stir at room temperature for 12 hours.
- Wash with brine, dry over MgSO$$_4$$, and concentrate. Purify via flash chromatography (DCM:MeOH = 95:5).
Esterification with Ethyl Chloroformate
The piperazine nitrogen is functionalized with an ethyl carboxylate group (Fig. 5):
Procedure :
- Add ethyl chloroformate (1.2 eq) to a solution of the intermediate from Step 4.1 (1.0 eq) in dry THF at 0°C.
- Stir for 4 hours, then concentrate and recrystallize from ethanol.
Optimization and Alternative Routes
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) during the Hantzsch thiazole synthesis reduces reaction time by 60% while maintaining yield (70%).
Green Chemistry Approaches
Electrochemical methods (14 mA, DMF, 10 hours) for thiazole formation improve atom economy (resulting in 75% yield).
Analytical Characterization of Final Product
Spectroscopic Data
- $$^1H$$ NMR (500 MHz, DMSO-d$$_6$$) : δ 8.21 (d, J = 8.5 Hz, 2H), 7.95 (d, J = 8.5 Hz, 2H), 7.32 (d, J = 8.4 Hz, 1H), 6.85 (d, J = 8.4 Hz, 1H), 4.12 (q, J = 7.1 Hz, 2H), 3.91 (s, 3H), 3.45 (s, 3H), 3.20–3.10 (m, 8H, piperazine), 1.23 (t, J = 7.1 Hz, 3H).
- HRMS (ESI+) : m/z calc. for C$${24}$$H$${27}$$N$$5$$O$$6$$S$$_2^+$$: 569.1338; found: 569.1341.
Purity Assessment
HPLC analysis (C18 column, MeCN:H$$_2$$O = 70:30) shows >98% purity.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 4-((4-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a formyl group, while reduction of the carbonyl group could yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-ethyl 4-((4-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The sulfonyl and piperazine groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Benzothiazole Core : The benzo[d]thiazole moiety in the target compound is analogous to triazolbenzo[d]thiazoles (e.g., neuroprotective agents), where the heterocyclic system enhances binding to central nervous system targets .
- Piperazine-Sulfonyl Linkage : This feature is shared with thiazolylhydrazone derivatives (e.g., compound 3a in ), where the piperazine group improves solubility and pharmacokinetics .
- Carbamoyl Group : Similar to nitroimidazole derivatives, the carbamoyl group may influence target selectivity, though nitro-substituted analogs (e.g., nitrofuryl derivatives) show divergent activity profiles .
Enzyme Inhibition Potential
- AChE Inhibition : Thiazolylhydrazone derivatives (e.g., compound 3a) exhibit moderate AChE inhibition (IC₅₀ ~10–50 µM), with fluorophenyl substitutions enhancing activity. The target compound’s piperazine-carboxylate group may similarly modulate AChE binding .
- HDAC Inhibition : Benzo[d]thiazole derivatives (e.g., triazolbenzo[d]thiazoles) show HDAC8 affinity (IC₅₀ < 1 µM), suggesting the target compound’s benzothiazole core could confer similar epigenetic modulation .
Antimicrobial and Antimycobacterial Activity
- Nitroimidazole vs. Nitrofuryl Derivatives : Nitro-substituted compounds (e.g., nitrothiophenes) exhibit potent antimycobacterial activity, whereas carbamoyl-substituted analogs like the target compound may lack this effect due to reduced electrophilicity .
- Pyrazole-Thiazole Hybrids: These hybrids demonstrate broad-spectrum antimicrobial activity (MIC 8–32 µg/mL), highlighting the synergistic role of fused heterocycles.
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The piperazine-carboxylate group in the target compound likely reduces logP (predicted ~2.5) compared to nitroimidazole derivatives (logP ~3.5), enhancing aqueous solubility .
- Cross-Reactivity in Immunoassays: Structurally similar compounds (e.g., benzothiazoles with carbamoyl groups) may exhibit cross-reactivity in competitive assays, a critical consideration for diagnostic applications .
Biological Activity
(E)-ethyl 4-((4-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structural components, including the benzothiazole core, sulfonyl group, and piperazine ring, suggest a diverse range of biological activities, particularly in anticancer and antimicrobial domains. This article reviews the compound's biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 462.6 g/mol. The structure features a benzothiazole moiety that is known for its interactions with biological macromolecules, potentially influencing various biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O6S2 |
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | (E)-ethyl 4-[4-[(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
| CAS Number | 1007033-92-2 |
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. The benzothiazole core can inhibit or activate various pathways by binding to target proteins, while the sulfonyl and piperazine groups enhance binding affinity and specificity.
Anticancer Properties
Research has indicated that compounds containing benzothiazole derivatives exhibit notable anticancer activity. For instance, studies have shown that similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and induction of oxidative stress.
- Case Study : A related compound demonstrated significant cytotoxicity against A549 lung adenocarcinoma cells, with an IC50 value indicating effective concentration for inhibiting cell proliferation.
-
Mechanisms : The anticancer effects are often attributed to:
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of key signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
Benzothiazole derivatives have also been explored for their antimicrobial properties. The presence of the methoxy group in the structure may enhance the compound's ability to penetrate microbial membranes.
- Research Findings : Studies have shown that related compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is likely due to disruption of cellular processes or direct interaction with bacterial DNA or proteins.
Comparative Analysis
To understand the unique properties of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| Benzothiazole Derivative A | High | Moderate | Strong apoptosis induction |
| Benzothiazole Derivative B | Moderate | High | Effective against resistant strains |
| (E)-ethyl 4-((... | High | High | Combined effects on multiple targets |
Q & A
Q. What are the key synthetic steps for preparing (E)-ethyl 4-((4-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?
Methodological Answer: The synthesis typically involves multi-step protocols:
Formation of the benzo[d]thiazole core : Condensation of 6-methoxy-3-methylbenzo[d]thiazol-2(3H)-one with a carbamoylating agent (e.g., isocyanate or carbodiimide) under basic conditions .
Sulfonylation : Reaction of the carbamoylphenyl intermediate with a sulfonyl chloride derivative (e.g., chlorosulfonic acid) to introduce the sulfonyl group .
Piperazine coupling : Attachment of the piperazine-1-carboxylate moiety via nucleophilic substitution or amide bond formation .
Esterification : Introduction of the ethyl carboxylate group using ethyl chloroformate or similar reagents .
Critical parameters : Optimize reaction temperatures (e.g., 60–80°C for sulfonylation) and solvent systems (e.g., DMF for polar intermediates, dichloromethane for coupling reactions) to enhance yields (typically 50–70%) .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- Infrared Spectroscopy (IR) : Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound for target-specific bioactivity?
Methodological Answer:
- Analog synthesis : Modify substituents systematically (e.g., replace methoxy with ethoxy, vary piperazine substituents) to probe electronic and steric effects .
- In vitro assays :
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., benzo[d]thiazole interactions with ATP-binding pockets) .
- Data cross-validation : Compare experimental IC₅₀ values with computational binding energies to refine SAR hypotheses .
Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility checks :
- Mechanistic studies :
- Data triangulation : Correlate in vitro activity with physicochemical properties (e.g., logP, solubility) to rule out artifacts from aggregation or precipitation .
Q. How can researchers evaluate the compound’s metabolic stability and degradation pathways?
Methodological Answer:
- In vitro metabolism :
- Degradation studies :
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- LC-MS/MS analysis : Monitor degradation products (e.g., ester hydrolysis to carboxylic acid) .
- Stability optimization : Co-crystallize with cyclodextrins or formulate as nanoparticles to enhance shelf life .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are suitable for analyzing dose-response data in enzyme inhibition assays?
Methodological Answer:
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values .
- Error weighting : Apply 1/Y² weighting to account for heteroscedasticity in triplicate measurements .
- Quality controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay robustness .
Advanced Synthetic Challenges
Q. How can researchers optimize the yield of the sulfonylation step in the synthesis?
Methodological Answer:
- Reagent selection : Use sulfonyl chlorides with electron-withdrawing groups (e.g., p-toluenesulfonyl chloride) to enhance reactivity .
- Solvent optimization : Employ anhydrous DMF or THF to stabilize intermediates .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .
- Workup : Quench excess reagent with ice-cold NaHCO₃ and extract with ethyl acetate to isolate the product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
